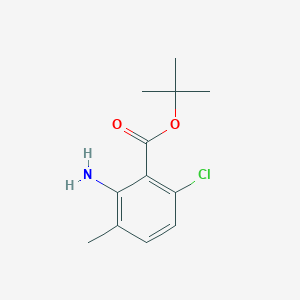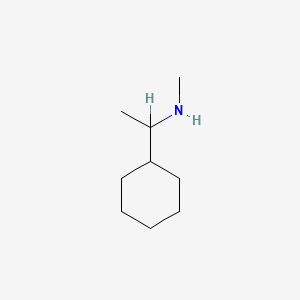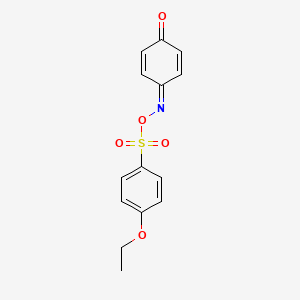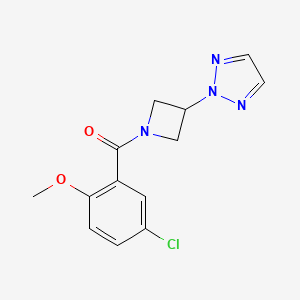![molecular formula C22H20N2O2 B2752687 N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide CAS No. 942014-03-1](/img/structure/B2752687.png)
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide, also known as OPN-305, is a small molecule antagonist of Toll-like receptor 2 (TLR2) and TLR4. It has gained attention in recent years due to its potential use in treating a variety of inflammatory diseases.
Applications De Recherche Scientifique
Synthesis and Characterization
Naphthalene and its derivatives have been synthesized and characterized for their structural properties. For example, the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including naphthalene substituents, was conducted to understand their chemical structure and properties through elemental analyses, IR spectroscopy, and NMR spectroscopy. Single crystal X-ray diffraction studies further detailed the molecular conformation, highlighting the versatility of naphthalene compounds in chemical synthesis and characterization (Özer et al., 2009).
Antimicrobial and Antimycobacterial Activity
Several naphthalene-2-carboxamide derivatives have been evaluated for their antimicrobial and antimycobacterial activities. Compounds were tested against Staphylococcus aureus, methicillin-resistant S. aureus strains, and Mycobacterium tuberculosis, among others. Some derivatives showed activity comparable to or higher than standard treatments like ampicillin or rifampicin, indicating the potential of naphthalene derivatives in developing new antimicrobial agents (Goněc et al., 2015).
Anticancer Evaluation
Research into the anticancer potential of naphthalene derivatives, such as 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, has been conducted. These compounds were synthesized and subjected to in vitro anticancer evaluation across various cancer cell lines. Certain derivatives showed promising activity, especially against breast cancer cell lines, marking them as candidates for further investigation in cancer therapy (Salahuddin et al., 2014).
Anti-Inflammatory and Cytotoxic Potential
The anti-inflammatory and cytotoxic potentials of naphthyridine derivatives have been explored, with certain compounds showing significant activity against cancer cell lines and inhibiting pro-inflammatory cytokines. These findings suggest the possible dual anti-cancer and anti-inflammatory applications of naphthalene derivatives, offering a promising avenue for developing synthetic compounds with multiple therapeutic effects (Madaan et al., 2013).
Propriétés
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21-10-3-4-13-24(21)20-9-5-8-19(15-20)23-22(26)18-12-11-16-6-1-2-7-17(16)14-18/h1-2,5-9,11-12,14-15H,3-4,10,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHCYQVOBYAHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

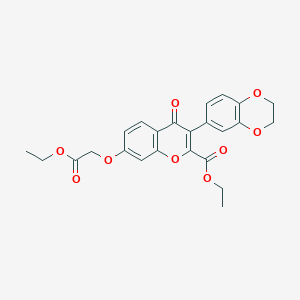
![N-(4-{2-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxoethoxy}phenyl)-N-methylbenzamide](/img/structure/B2752608.png)
![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2752612.png)
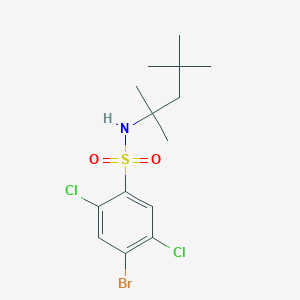
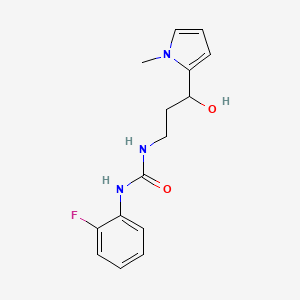
![3-(4-methylphenyl)-5-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2752617.png)
![N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2752618.png)
![6-(3-Fluorophenyl)-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2752619.png)
![6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2752620.png)
![1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B2752621.png)
